molecular formula C25H28N2O4 B2371422 2,6-dimethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide CAS No. 941870-45-7

2,6-dimethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide

Cat. No.: B2371422
CAS No.: 941870-45-7
M. Wt: 420.509
InChI Key: IROOLYJVUMFSGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-dimethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide is a complex organic compound that features a benzamide core substituted with methoxy groups at the 2 and 6 positions, a morpholino group, and a naphthyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The starting material, 2,6-dimethoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.

    Amidation Reaction: The acid chloride is then reacted with 2-(morpholino-2-(naphthalen-1-yl)ethyl)amine in the presence of a base such as triethylamine (TEA) to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,6-dimethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of 2,6-dicarboxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide.

    Reduction: Formation of 2,6-dimethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2,6-dimethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 2,6-dimethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular receptor or enzyme, thereby modulating its activity. The morpholino group can enhance the compound’s solubility and bioavailability, while the naphthyl group can facilitate interactions with hydrophobic pockets in target proteins.

Comparison with Similar Compounds

Similar Compounds

    2,6-dimethoxy-N-(2-piperidino-2-(naphthalen-1-yl)ethyl)benzamide: Similar structure but with a piperidino group instead of a morpholino group.

    2,6-dimethoxy-N-(2-morpholino-2-(phenyl)ethyl)benzamide: Similar structure but with a phenyl group instead of a naphthyl group.

Uniqueness

2,6-dimethoxy-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide is unique due to the combination of its methoxy, morpholino, and naphthyl groups, which confer specific chemical and biological properties. The presence of the naphthyl group, in particular, can enhance the compound’s ability to interact with aromatic residues in proteins, making it a valuable tool in drug discovery and development.

Properties

IUPAC Name

2,6-dimethoxy-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O4/c1-29-22-11-6-12-23(30-2)24(22)25(28)26-17-21(27-13-15-31-16-14-27)20-10-5-8-18-7-3-4-9-19(18)20/h3-12,21H,13-17H2,1-2H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IROOLYJVUMFSGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.